Sisunatovir exerts its antiviral effect by specifically targeting the RSV F protein, a glycoprotein essential for the virus to enter host cells [1].
The following tables summarize the quantitative data and developmental timeline for sisunatovir.
Table 1: Preclinical In Vitro Antiviral Potency of Sisunatovir [1]
| Viral Subtype / Assay Type | Measure (IC₅₀ / EC₅₀) | Value |
|---|---|---|
| RSV-A & RSV-B (panel) | Mean IC₅₀ | 1.2 nM |
| RSV-A | IC₅₀ | 1.4 nM |
| RSV-B | IC₅₀ | 1.0 nM |
| Plaque Reduction Assay | EC₅₀ | 1.3 nM |
Table 2: In Vivo Efficacy and Pharmacokinetic Profile [1]
| Aspect | Finding / Model | Result |
|---|---|---|
| In Vivo Efficacy | Balb/C mouse model (oral administration) | Significant, dose-dependent reduction in lung viral titers at 1, 10, and 50 mg/kg. |
| Oral Bioavailability | Preclinical species | Ranged from 42% to over 100%. |
| Lung Penetration | Preclinical data | Characterized as "highly efficient penetration into lung tissue." |
Table 3: Clinical Development Timeline and Outcome [1]
| Developmental Phase | Key Event / Finding |
|---|---|
| Proof-of-Concept | Successful human challenge study. |
| Acquisition | Pfizer acquired ReViral (developer) in June 2022. |
| Regulatory Status | Received U.S. FDA Fast Track designation. |
| Discontinuation | Pfizer terminated the program in October 2024 due to a critical drug-drug interaction with antacids. |
For researchers studying similar viral fusion inhibitors, the following methodologies are central to establishing efficacy and mechanism.
This assay measures the compound's ability to prevent virus-induced cell death [1].
This assay is used to confirm that an inhibitor specifically blocks viral entry and to study resistance mutations [2].
The experimental workflow for these key assays can be visualized as follows:
Experimental workflows for key antiviral assays.
Sisunatovir's development was halted primarily due to a physicochemical flaw rather than a lack of efficacy or direct safety concerns [1].
The story of sisunatovir offers critical lessons for antiviral development:
The mechanism of sisunatovir and the experimental approaches to study it provide a foundational framework for future antiviral development.
Sisunatovir specifically targets the Fusion glycoprotein F0 of the Human respiratory syncytial virus [1]. The RSV F protein is essential for the virus to enter host cells. It exists in a metastable pre-fusion conformation before undergoing a dramatic structural change to a post-fusion state, which drives the merging of the viral and host cell membranes [2].
Sisunatovir functions by inhibiting this conformational change [2]. By binding to the pre-fusion F glycoprotein, it stabilizes the protein and prevents the rearrangement necessary for fusion, effectively stopping the virus from infecting the cell. This class of drug is known as a fusion inhibitor [3].
The table below summarizes key experimental data for Sisunatovir's antiviral activity and cellular toxicity.
| Parameter | Value (RSV A) | Value (RSV B) | Assay/Cell Line | Notes |
|---|---|---|---|---|
| IC₅₀ (Potency) [4] | 1.4 nM | 1.0 nM | Not Specified | Concentration for 50% inhibition of viral infection. |
| EC₅₀ (In Vivo Efficacy) [4] | Virus titer reduction in mouse lungs | RSV A2 infected mice | Oral administration of 1, 10, and 50 mg/kg. | |
| CC₅₀ (Cytotoxicity) [4] | > 4000 nM (Vero cells) | 5588 nM (HepG2 cells) | MTT assay | Concentration for 50% cytotoxicity, indicating high selectivity. |
Research on other RSV fusion inhibitors, such as Lonafarnib, provides a model for how small molecules like Sisunatovir might interact with the F protein. Cryo-electron microscopy studies have shown that these inhibitors can bind to a symmetrical pocket within the central cavity of the pre-fusion F trimer [2]. This binding site is distinct from the targets of neutralizing antibodies like Palivizumab, as mutations that confer resistance to the small molecule do not affect antibody sensitivity [2]. The following diagram illustrates the general mechanism of fusion inhibition.
Sisunatovir is currently an investigational drug and has not been approved for clinical use [1]. It has been evaluated in clinical trials for treating RSV in adults who have undergone hematopoietic cell transplantation (HCT) with an upper respiratory tract infection [1]. Its development addresses a significant unmet medical need for effective antiviral treatments for RSV, as current options are largely limited to supportive care or prophylactic antibodies [5] [2].
Sisunatovir hydrochloride exerts its antiviral effect by specifically targeting the RSV fusion protein [1]. The mechanism can be summarized as follows:
Upon oral administration, Sisunatovir binds to the RSV F protein on the viral surface, inhibiting the conformational changes necessary for the virus to fuse with the host cell membrane [2] [1]. This blockade prevents viral entry, thereby halting replication and reducing viral load [2] [1].
The following table summarizes the key in vitro efficacy and selectivity data for this compound:
| Assay Description | Results / IC₅₀ Values | Context / Additional Info |
|---|---|---|
| Antiviral Activity vs. RSV-B | 1.0 nM [3] [4] | Clinical isolates [3] [4] |
| Antiviral Activity vs. RSV-A | 1.4 nM [3] [4] | Clinical isolates [3] [4] |
| Mean IC₅₀ | 1.2 nM [3] | Panel of RSV A & B lab strains and clinical isolates [3] |
| Cytotoxicity (BJ human fibroblasts) | 16 µM [5] | Selectivity index (CC₅₀/IC₅₀) >10,000 |
| Cytotoxicity (MRC-5 human lung fibroblasts) | 13 µM [5] | Selectivity index (CC₅₀/IC₅₀) >10,000 |
| Cytotoxicity (HUVEC human umbilical vein cells) | 13 µM [5] | Selectivity index (CC₅₀/IC₅₀) >10,000 |
| Cytotoxicity (H4-II-E-C3 rat hepatoma cells) | 14 µM [5] | Selectivity index (CC₅₀/IC₅₀) >10,000 |
| Cytotoxicity (Neuro-2a mouse neuroblastoma cells) | 15 µM [5] | Selectivity index (CC₅₀/IC₅₀) >10,000 |
The exceptionally high selectivity indices indicate that Sisunatovir's antiviral effect is specific and not due to general cell toxicity [5].
1. Cell-Based Antiviral Assay (IC₅₀ Determination) This protocol determines the concentration of Sisunatovir that inhibits RSV-induced cytopathic effect (CPE) by 50%.
2. Cytotoxicity Assay (CC₅₀ Determination) This protocol determines the concentration of Sisunatovir that reduces host cell viability by 50%.
For research use only. The following information is compiled from scientific literature and commercial supplier data sheets.
The table below summarizes the key quantitative data for storing Sisunatovir hydrochloride to ensure its stability and activity [1] [2] [3].
| Form | Short-Term Storage | Long-Term Storage | Stability Duration | Notes |
|---|---|---|---|---|
| Powder (Solid) | -20°C [1] | -20°C [1] [3] | 3 years [1] | Keep container tightly sealed and protected from moisture [1] [2]. |
| Solution in DMSO | -20°C [1] [3] | -80°C [1] [3] | 1 month (-20°C); 6 months (-80°C) [1] [3] | Use fresh, anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles [4] [3]. |
Protocol 1: Preparing a Stock Solution in DMSO
This protocol is for creating a concentrated stock solution suitable for in vitro cellular assays [4] [3].
Protocol 2: Preparing a Working Solution for Animal Studies
The following is an example of preparing an in vivo dosing formulation based on supplier data, using a multi-solvent approach to enhance solubility for oral administration [4] [3].
The following diagram outlines the decision-making process for handling the compound from retrieval to use, integrating the storage and stability rules.
Sisunatovir (formerly RV521) is an orally bioavailable small molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein, thereby blocking viral entry into host cells. With a mean IC50 of 1.2-1.4 nM against panels of RSV A and B laboratory strains and clinical isolates, it has demonstrated potent antiviral activity in preclinical models [1] [2]. Despite its promising mechanism and early clinical success demonstrated in human challenge studies, Pfizer terminated development of sisunatovir in 2024 due to business considerations and drug-drug interactions with antacids, though not due to safety concerns [3]. Nevertheless, sisunatovir remains an important research tool for understanding RSV entry mechanisms and evaluating resistance profiles, particularly against emerging mutant strains such as the K394R variant in the RSV F protein [4].
Respiratory syncytial virus is a major cause of lower respiratory tract infections worldwide, responsible for approximately 33 million annual episodes of acute lower respiratory disease and over 100,000 deaths in children under 5 years [4]. The viral F protein mediates both virus-cell fusion during entry and cell-cell fusion leading to syncytia formation, making it an attractive target for antiviral development [4]. Appropriate cell culture models are essential for evaluating compounds like sisunatovir, as they must recapitulate the complex host-pathogen interactions that occur in human respiratory epithelium while providing reproducible quantitative data on antiviral efficacy [5]. This document provides detailed protocols and application notes for utilizing various cell culture systems to study sisunatovir's activity against RSV, with particular emphasis on standardizing methodologies across different laboratory settings.
Monolayer cultures of continuous cell lines provide a straightforward platform for initial antiviral screening and yield reproducible quantitative data on viral replication kinetics. The A549 cell line (human alveolar epithelial type II cells) demonstrates particular susceptibility to RSV infection and represents a relevant respiratory-derived model system [4]. Similarly, BEAS-2B (human bronchial epithelial cells) and 16HBE (human bronchial epithelial cells) offer additional respiratory tract-relevant models, while HEp-2 cells (human laryngeal carcinoma cells) have been widely used for RSV propagation and plaque assays [4] [5]. These cell lines are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere [5]. For infection experiments, cells are typically seeded at ~80-90% confluence in multi-well plates appropriate for the specific readout methodology (e.g., 96-well plates for high-throughput screening, 24-well plates for plaque assays).
While 2D systems offer practical advantages for initial compound screening, they lack the cellular differentiation and polarization characteristics of respiratory epithelium in vivo. Cells grown in monolayers on flat plastic surfaces are not subjected to the same cell-cell and cell-matrix interactions, oxygen and nutrient gradients, or mechanical stresses experienced in native tissues [5]. Consequently, antiviral effects observed in 2D systems may not fully predict efficacy in more physiologically relevant models or clinical settings, making additional model systems necessary for comprehensive compound evaluation.
Three-dimensional spheroid cultures of A549 cells provide a more physiologically relevant model that better recapitulates the in vivo microenvironment and host response to RSV infection [5]. These spheroids exhibit characteristics of RSV infection observed clinically, including syncytia formation and significant mucin secretion (approximately 3-fold increase compared to uninfected controls) [5]. The scaffold-free generation of A549 spheroids using ultra-low attachment (ULA) plates represents a practical and economic model system for studying RSV pathogenesis and antiviral activity.
A549 spheroids maintain high viability over at least seven days of culture and support productive RSV infection, with infectious virus detectable as early as day 1 post-inoculation and sustained for up to 7 days [5]. The spatial organization of spheroids creates nutrient and oxygen gradients that better mimic the in vivo environment than 2D cultures, making them particularly valuable for studying cell-to-cell viral spread and tissue-level responses to infection.
Advanced co-culture systems that incorporate both airway epithelial cells and immune components model the complex interplay between viral infection and host immune responses that occurs in vivo. The system developed by Ronaghan et al. combines primary human bronchial epithelial cells (HBECs) differentiated at the air-liquid interface (ALI) with monocyte-derived macrophages in a non-contact, paracrine model [6]. This approach specifically enables investigation of how immune cell recruitment and polarization influence epithelial response to RSV infection and antiviral treatment.
Table 1: Cell Culture Model Comparison for RSV Infection Studies
| Model Type | Key Features | Advantages | Limitations | Applications for Sisunatovir Evaluation |
|---|---|---|---|---|
| 2D Monolayers (A549, HEp-2, BEAS-2B) | Simple, reproducible, high-throughput compatible | Rapid results, easy infection quantification, cost-effective | Limited physiological relevance, lack of cellular differentiation | Initial antiviral screening, IC50 determination, resistance testing |
| 3D Spheroids (A549 spheroids) | Enhanced cell-cell interactions, gradient formation, sustained infection | Better recapitulation of in vivo tissue architecture, appropriate for prolonged studies | More complex setup, limited high-throughput compatibility, higher cost | Viral dissemination studies, mucin secretion effects, prolonged drug exposure |
| Co-culture Systems (HBEC-ALI + macrophages) | Air-liquid interface differentiation, immune-epithelial interactions | Physiologically relevant model of host-pathogen interactions, includes immune components | Technically challenging, lengthy differentiation period (4+ weeks), expensive | Immune modulation of antiviral efficacy, cytokine profiling, barrier function assessment |
The HBEC-ALI co-culture system requires 4 weeks of differentiation before establishment of co-culture with macrophages, with medium changes every 2 days throughout this period [6]. These cultures develop important features of respiratory epithelium, including barrier function that can be assessed through transepithelial electrical resistance (TEER) measurements, and polarized infection that more accurately models in vivo RSV infection.
RSV strain A2 is commonly used for in vitro studies, with engineered variants expressing reporter genes (e.g., GFP) enabling rapid quantification of infection [6]. RSV is typically propagated in Vero cells (African green monkey kidney cells), which support high viral yields:
Virus titration is performed by plaque assay in HEp-2 cells:
Infection protocols must be optimized for each specific culture model to achieve reproducible infection rates while maintaining cell viability:
2D Monolayer Infection:
3D Spheroid Infection:
HBEC-ALI and Macrophage Co-culture Infection:
Sisunatovir treatment can be applied in various regimens depending on the experimental objectives:
Sisunatovir is typically prepared as a 10 mM stock solution in DMSO and diluted in cell culture medium to achieve working concentrations ranging from 0.1 nM to 10 μM for dose-response studies [1] [2]. Include vehicle controls with equivalent DMSO concentrations (typically ≤0.1%) in all experiments. For time-course studies, medium containing sisunatovir should be refreshed every 48-72 hours to maintain consistent drug exposure.
Multiple complementary methods should be employed to comprehensively evaluate the effects of sisunatovir on RSV replication:
Plaque Assay: Quantify infectious virus production in culture supernatants or cell lysates. Collect samples at various time points post-infection, freeze-thaw once to release cell-associated virus, serially dilute, and determine titer by plaque assay in HEp-2 cells as described in Section 3.1. Express results as plaque-forming units (PFU) per mL [5].
Viral RNA Quantification: Extract RNA from infected cells or supernatant using commercial kits. Perform reverse transcription quantitative PCR (RT-qPCR) targeting conserved RSV genes (e.g., N, F). Express results as viral RNA copies per μL using a standard curve generated from in vitro transcribed RNA or plasmid standards [4].
Fluorescence-Based Quantification: When using RSV engineered to express reporter proteins (e.g., RSV-GFP), measure fluorescence intensity directly using plate readers or quantify infected cells by flow cytometry. This enables high-throughput screening of compound libraries [6].
RSV-induced cytopathic effects, particularly syncytia formation, represent important phenotypic markers of infection that can be quantified to assess antiviral activity:
Microscopic Evaluation: Capture brightfield images at regular intervals post-infection. Count the number and size of syncytia in multiple fields of view. The K394R F protein variant produces significantly larger syncytia (1.9-fold increase in plaque diameter) compared to wild-type virus, reflecting enhanced fusogenicity [4].
Luciferase-Based Fusion Assay: Implement a quantitative cell-cell fusion assay by co-transfecting effector cells with RSV F protein and a luciferase reporter construct, and target cells with the complementary luciferase fragment. Measure luciferase activity after coculturing effector and target cells to quantify fusion inhibition by sisunatovir [4].
Comprehensive assessment of host responses provides insights into the broader immunological impact of RSV infection and sisunatovir treatment:
Cytokine/Chemokine Analysis: Collect culture supernatants at various time points post-infection and analyze using ELISA or multiplex bead arrays for key inflammatory mediators including TNF-α, IL-6, IL-8, IL-10, and IFN-λ. Co-culture models with macrophages typically show distinct cytokine profiles depending on macrophage polarization state [6].
Mucin Secretion Measurement: RSV infection induces mucin overexpression, a hallmark of respiratory pathogenesis. Quantify mucin production in spheroid models by immunostaining with anti-MUC1 antibodies followed by fluorescence quantification or ELISA [5].
Barrier Function Assessment: For ALI cultures, measure transepithelial electrical resistance (TEER) using a voltohmmeter to evaluate epithelial integrity following infection and treatment. Alternatively, assess paracellular permeability using fluorescent tracers like FITC-dextran [6].
Table 2: Key Readouts for Evaluating Sisunatovir Efficacy in RSV Infection Models
| Assessment Category | Specific Assays | Key Parameters | Expected Outcomes with Sisunatovir Treatment | |-------------------------|---------------------|-------------------|-----------------------------------------------| | Viral Replication | Plaque assay | PFU/mL reduction | >2-log reduction at efficacious concentrations | | | RT-qPCR | Viral RNA copies | Significant reduction in viral RNA load | | Flow cytometry (RSV-GFP) | % infected cells | Dose-dependent decrease in infection rate | | CPE/Syncytia Formation | Brightfield microscopy | Syncytia number and size | Significant reduction in syncytia formation | | | Luciferase fusion assay | Fusion activity | Inhibition of F protein-mediated membrane fusion | | Host Responses | ELISA/Multiplex assays | Cytokine levels | Modulation of inflammatory response | | | Immunofluorescence | Mucin expression | Reduction in RSV-induced mucin overexpression | | | TEER measurement | Barrier integrity | Preservation of epithelial barrier function | | Cellular Toxicity | MTT/WST-1 assay | Cell viability | CC50 >10 μM (high therapeutic index) | | | LDH release | Membrane integrity | No significant increase vs. uninfected controls |
The following workflow provides a systematic approach for evaluating sisunatovir in RSV infection models:
Diagram 1: Comprehensive workflow for evaluating sisunatovir in RSV infection models, highlighting key experimental stages from study design through data interpretation.
Robust data analysis requires normalization to appropriate controls and statistical validation:
Dose-Response Analysis: Calculate IC50 values (concentration inhibiting 50% of viral replication) by fitting dose-response data to a four-parameter logistic model. Sisunatovir typically demonstrates IC50 values of 1.0-1.4 nM against reference RSV strains [1] [2].
Cytotoxicity Assessment: Evaluate compound toxicity using MTT, WST-1, or similar viability assays across the concentration range tested. Calculate CC50 (50% cytotoxic concentration) and selectivity index (SI = CC50/IC50), with SI >100 generally indicating a promising therapeutic window.
Statistical Considerations: Perform experiments with appropriate replication (minimum n=3 biological replicates) and include relevant controls (mock-infected, vehicle-treated, infected untreated). Apply appropriate statistical tests (e.g., one-way ANOVA with post-hoc testing for multiple comparisons) with significance defined as p < 0.05.
Resistance Monitoring: When investigating resistant variants (e.g., K394R), compare dose-response curves and calculate fold-change in IC50 relative to wild-type virus. The K394R variant typically demonstrates significant resistance to sisunatovir and other fusion inhibitors, with fold-change values exceeding 100 in some cases [4].
Common technical challenges and recommended solutions include:
High Background in Untreated Controls: Ensure appropriate MOI optimization to achieve 70-90% infection in untreated controls without excessive cell death. Titrate virus stocks and validate infection rates by immunostaining or flow cytometry.
Variable Results in 3D Models: Standardize spheroid size and quality before infection. Use ULA plates from consistent suppliers and maintain careful attention to centrifugation steps during spheroid formation.
Macrophage Viability in Co-culture: Monitor macrophage health by including viability stains and flow cytometry analysis. Use appropriate dissociation reagents (ACCUTASE for M0/M1 macrophages; EDTA for M2a macrophages) to preserve cell surface markers [6].
Sisunatovir Solubility Issues: Maintain DMSO concentration ≤0.1% in working solutions and include vehicle controls with equivalent DMSO concentrations. For prolonged exposures, consider refreshing drug-containing medium every 48-72 hours.
Comprehensive evaluation of sisunatovir in RSV infection models requires integration of data from multiple complementary systems, each providing unique insights into antiviral activity and potential clinical utility. While development of sisunatovir has been discontinued for clinical application, it remains a valuable tool for understanding RSV entry mechanisms and validating model systems for evaluating fusion inhibitors. The experimental approaches detailed in these application notes provide standardized methodologies that can be applied to future antiviral compounds targeting RSV entry.
The evolving landscape of RSV therapeutic development continues to emphasize the importance of robust preclinical models that can predict clinical efficacy and identify potential resistance mechanisms. The K394R variant, with its enhanced fusogenicity and pathogenicity, underscores the need for monitoring resistance development during antiviral therapy [4]. Future directions should focus on developing combination therapies that target multiple stages of the viral life cycle, potentially incorporating fusion inhibitors like sisunatovir with other mechanistic classes such as N-protein inhibitors (e.g., RSV604) or nucleoside analogs (e.g., VV116) to enhance antiviral potency and reduce resistance emergence [1].
These standardized protocols provide a framework for generating reproducible, quantitatively robust data on sisunatovir activity across different RSV infection models, enabling meaningful comparisons across laboratories and supporting the advancement of novel RSV therapeutics through the drug development pipeline.
The table below summarizes the key identifiers and properties of Sisunatovir and its hydrochloride salt form for precise material handling and documentation.
| Property | Sisunatovir (Free Base) | Sisunatovir Hydrochloride |
|---|---|---|
| CAS Number | 1903763-82-5 [1] [2] [3] | 1903763-83-6 [4] [5] |
| Molecular Formula | C₂₃H₂₂F₄N₄O [2] [3] | C₂₃H₂₂F₄N₄O · HCl (C₂₃H₂₃ClF₄N₄O) [4] [5] |
| Molecular Weight | 446.44 g/mol [2] [3] | 482.90 g/mol [4] [5] |
| Purity | >99.40% [2] | >98.61% [4] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month [2] [3]. | Powder: -20°C for 3 years. In solvent: -80°C for 1 year [5]. |
| Handling | Store in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight. Avoid dust formation and aerosolization [3]. |
This compound demonstrates high potency against both major subtypes of RSV with a favorable preliminary cytotoxicity profile.
| Parameter | Value / Description | Experimental Context |
|---|---|---|
| IC₅₀ (RSV A) | 1.4 nM [2] [5] | In vitro antiviral activity |
| IC₅₀ (RSV B) | 1.0 nM [2] [5] | In vitro antiviral activity |
| CC₅₀ (HepG2) | 5588 nM [2] | Cytotoxicity in human hepatoma cell line (MTT assay) |
| CC₅₀ (Vero) | >4000 nM [2] | Cytotoxicity in African green monkey kidney cells (MTT assay) |
| Mechanism of Action | RSV Fusion (F) Protein Inhibitor [6] [7] [5] | Blocks viral entry into host cells |
Sisunatovir is a viral fusion protein inhibitor [6]. It specifically targets the RSV F protein, which mediates the fusion of the viral envelope with the host cell membrane. By binding to this protein, Sisunatovir prevents the conformational changes necessary for fusion, thereby blocking the release of the viral genetic material into the cytoplasm and halting the infection cycle [7] [5].
The following diagram illustrates this mechanism and the experimental workflow for its in vitro evaluation:
This protocol is adapted from published models used to demonstrate Sisunatovir's efficacy [2].
This protocol outlines the key steps for evaluating Sisunatovir efficacy in vivo [2].
This compound is a highly potent and selective RSV fusion inhibitor. The data and protocols provided here offer a foundation for researchers to utilize this compound in mechanistic studies and antiviral efficacy evaluations. Its well-defined molecular target and high potency make it an excellent pharmacological tool for investigating RSV biology and the role of viral fusion in the infection process.
Respiratory Syncytial Virus (RSV) represents a significant global health burden particularly affecting vulnerable populations including infants, older adults, and immunocompromised individuals. RSV is the leading cause of hospitalization in infants in the United States, with approximately 58,000-80,000 hospitalizations and 100-300 deaths annually in children under five years old, in addition to 60,000-160,000 hospitalizations and 6,000-10,000 deaths in adults aged 65 and older [1]. Despite this substantial disease burden, treatment options remain limited, with supportive care representing the mainstay of management and ribavirin being the only approved antiviral with uncertain efficacy and potential toxicity concerns [2]. This significant unmet medical need has driven development of novel therapeutic agents including Sisunatovir (RV521), an oral RSV fusion inhibitor that has progressed to advanced clinical trials.
The RSV prevention landscape has evolved recently with approvals of vaccines for older adults (Arexvy, Abrysvo, mRESVIA) and the monoclonal antibody nirsevimab for infants [2] [1]. However, these prophylactic approaches still leave a substantial treatment gap for individuals who develop active RSV infection, particularly those at high risk for severe disease progression. Sisunatovir represents a promising therapeutic candidate that could address this critical unmet need through its specific mechanism of action targeting early stages of the viral lifecycle. The compound has been evaluated in a Phase 2/3 clinical trial (NCT06079320) designed to assess its safety and efficacy in high-risk adult populations with confirmed RSV infection [3].
The Sisunatovir clinical trial (NCT06079320) was a randomized, double-blind, placebo-controlled Phase 2/3 study sponsored by Pfizer with the primary objective of evaluating the safety and therapeutic effects of Sisunatovir in adult patients with confirmed RSV infection who were not hospitalized but had elevated risk for severe disease progression [3]. The study employed a parallel-group design with participants randomly assigned in a 1:1 ratio to receive either Sisunatovir or matching placebo orally for 5 days, with comprehensive follow-up assessments conducted over approximately 5 weeks through 8-10 study visits. The trial aimed to establish the efficacy of Sisunatovir in reducing viral load and symptom severity while concurrently evaluating the safety and tolerability profile of the investigational product in this vulnerable patient population.
Table 1: Key Eligibility Criteria for NCT06079320
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Age | 18 years or older | None specified |
| RSV Status | RSV infection confirmed within 5 days prior to randomization | Diagnosis of other respiratory viral infections (influenza, SARS-CoV-2) |
| Symptoms | New onset/worsening of ≥1 respiratory symptom within 5 days prior to randomization | Current or anticipated need for hospitalization within 24 hours |
| Risk Factors | ≥1 of: chronic lung disease, heart failure, immunosuppressive condition/medications, OR age ≥65 without comorbidities | Clinically significant ECG abnormalities; hypersensitivity to study components |
| Health Status | Ambulatory (not hospitalized) | Any medical/psychiatric condition potentially increasing risk or interfering with evaluation |
The trial specifically targeted high-risk adult populations with defined eligibility criteria focused on identifying participants with elevated potential for severe RSV disease progression. Enrollment required confirmed RSV infection within 5 days prior to randomization, accompanied by new onset or worsening of at least one predefined respiratory symptom such as nasal congestion, sore throat, cough, sputum production, shortness of breath, or wheezing [3]. The risk stratification approach incorporated both age-based and comorbidity-based criteria, including chronic lung disease, heart failure, immunosuppressive conditions or medications, and age 65 years or older even in the absence of other comorbidities. This comprehensive approach to participant selection ensured enrollment of a clinically relevant population most likely to benefit from therapeutic intervention while enabling assessment of efficacy across different risk categories.
The study implemented key exclusion criteria designed to maintain participant safety and ensure interpretability of results, including the exclusion of individuals with confirmed infection with other respiratory viruses such as influenza or SARS-CoV-2, those with current or anticipated need for hospitalization, participants with clinically significant electrocardiogram abnormalities, and those with hypersensitivity to any study intervention components [3]. The planned enrollment indicated a total of 16 participants across multiple international study centers, though the trial status was listed as terminated, suggesting potential discontinuation before full enrollment was achieved [3].
Sisunatovir (also known as RV521) represents a targeted fusion inhibitor that acts during the early stages of RSV viral entry into host cells. The compound specifically binds to the RSV fusion (F) protein, preventing the conformational changes necessary for viral envelope fusion with the host cell membrane and subsequent viral entry [4]. This mechanism targets a critical early step in the RSV replication cycle, theoretically preventing establishment and propagation of infection within the respiratory epithelium. The structural basis for this inhibitory activity stems from groundbreaking research at the National Institutes of Health in 2013 that elucidated the prefusion conformation of the F protein, enabling rational drug design approaches to develop compounds that stabilize this conformation and prevent the fusion process [1].
The F protein targeting approach places Sisunatovir in a class distinct from other RSV antiviral mechanisms such as nucleoprotein inhibitors exemplified by EDP-938, which targets viral replication rather than entry [4]. Fusion inhibitors like Sisunatovir demonstrate potent antiviral activity in vitro, though this mechanism has historically been associated with a lower barrier to resistance compared to other antiviral classes. Research has shown that experimental generation of in vitro resistance to RSV fusion inhibitors can result in mutations mediating >1000-fold decreases in drug potency with minimal effects on viral fitness [4]. This resistance profile represents an important consideration for clinical development and potential future utilization of Sisunatovir in treatment regimens.
Table 2: Comparison of RSV Antiviral Mechanisms
| Parameter | Fusion Inhibitors (Sisunatovir) | Nucleoprotein Inhibitors (EDP-938) |
|---|---|---|
| Molecular Target | RSV Fusion (F) protein | RSV Nucleoprotein (N) |
| Stage of Inhibition | Viral entry | Viral replication |
| Barrier to Resistance | Lower | Higher |
| Potency Shift in Resistant Strains | >1000-fold | ≤70-fold |
| Impact on Viral Fitness | Minimal reduction | Significant reduction |
| Clinical Resistance Emergence | Rapidly observed | Rare (1/37 participants) |
Comprehensive resistance monitoring represents a critical component of antiviral development, particularly for compounds targeting the fusion protein where resistance emergence has been previously documented. The following protocol outlines a systematic approach to monitoring treatment-emergent resistance mutations, adapted from methodologies employed in similar RSV antiviral trials [4].
Sample Collection and Processing: Nasal wash samples should be collected twice daily beginning 2 days post-challenge and continuing through study day 12, with immediate freezing at -80°C until processing. Viral RNA should be extracted using validated commercial kits (e.g., Quick-RNA Viral 96 Kit, Zymo Research), with cDNA synthesis performed using reverse transcriptase PCR systems (e.g., SuperScript IV One-Step RT-PCR) targeting the RSV fusion gene and other relevant genomic regions [4].
Next-Generation Sequencing (NGS): Prepare sequencing libraries using amplicon-based approaches covering complete coding regions of target viral genes. Utilize NGS platforms (e.g., Illumina) to achieve minimum coverage depth of 10,000x, with inclusion of both treated and placebo control samples for comparison. Sequence analysis should focus on identifying treatment-emergent mutations present in drug-treated participants but absent or substantially less prevalent in placebo groups [4].
Variant Analysis and Confirmation: Implement bioinformatic pipelines for variant calling with minimum frequency threshold of 1%. Confirm identified mutations through site-directed mutagenesis in recombinant RSV systems followed by phenotypic characterization. Assess the impact on drug susceptibility through dose-response assays in cell culture systems, calculating fold-change in EC50 values compared to wild-type reference strains [4].
Viral Fitness Assessment: Evaluate the replicative capacity of identified mutant viruses through parallel growth kinetics experiments in permissive cell lines (e.g., HEp-2 cells). Infect cells at standardized MOI (e.g., 0.1) and quantify viral titers daily for 7 days using TCID50 assays or comparable methods. Compare peak titers and growth trajectories between mutant and wild-type viruses to determine fitness costs associated with resistance [4].
Figure 1: Sisunatovir Mechanism of Action as RSV Fusion Inhibitor - This diagram illustrates the molecular mechanism by which Sisunatovir binds to the RSV fusion (F) protein, preventing conformational changes required for viral membrane fusion with host cells and subsequent entry.
Standardized efficacy evaluation in clinical trials for RSV antivirals requires comprehensive virologic and clinical endpoints collected through systematic methodology. The following protocol details approaches for quantifying antiviral activity and clinical benefits in symptomatic RSV-infected individuals.
Viral Load Quantification: Collect nasal samples using standardized swabbing techniques at predetermined intervals (e.g., daily for first 5 days, then alternate days through day 12). Employ validated quantitative RT-PCR assays targeting conserved regions of the RSV genome (e.g., N gene) with normalization to internal controls. Report viral load as log10 copies/mL, with calculation of area under the curve (AUC) for viral load over time and time to viral clearance (defined as consecutive negative results) [4].
Clinical Symptom Scoring: Implement standardized patient-reported outcome instruments capturing both respiratory and systemic symptoms. Utilize 4-point severity scales (0=absent to 3=severe) for core symptoms including cough, nasal congestion, sore throat, sputum production, shortness of breath, and wheezing. Collect scores twice daily during acute phase, with calculation of composite symptom scores and time to symptom resolution (defined as mild or absent for 24 hours) [3] [4].
Pharmacokinetic Monitoring: Measure plasma and respiratory concentrations of Sisunatovir using validated LC-MS/MS methods at predetermined timepoints (e.g., pre-dose, 1, 2, 4, 8, and 12 hours post-dose on day 3). Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC0-24, and trough concentrations, with correlation to virologic and clinical endpoints to establish exposure-response relationships [4].
Secondary Clinical Endpoints: Capture healthcare utilization metrics including hospitalization rates, emergency department visits, requirement for supplemental oxygen, and duration of medical interventions. Evaluate patient-reported quality of life through validated instruments administered at baseline, end of treatment, and end of study [3].
The Sisunatovir trial established a comprehensive endpoint framework to evaluate both antiviral activity and clinical benefits, with data collected through systematic assessment schedules. The primary efficacy endpoints likely focused on virologic measures including reduction in viral load AUC and time to viral clearance, complemented by clinical endpoints such as symptom score AUC and time to symptom resolution [3] [4]. Based on the trial design, the study employed a hierarchical assessment approach with virologic endpoints serving as primary objectives during early phases, while later phase evaluations incorporated clinically meaningful endpoints relevant to regulatory decision-making.
The trial's statistical analysis plan presumably specified intention-to-treat principles for the primary analysis, with predefined subgroup analyses based on risk factors, time to treatment initiation, baseline viral load, and age categories. The relatively small planned enrollment of 16 participants [3] suggests the study may have been designed as a pilot or exploratory investigation rather than a definitive efficacy trial, potentially intended to inform dose selection or go/no-go decisions for larger subsequent studies. The early termination status indicates the trial was discontinued before completion, though the specific reasons remain unclear from available information.
Figure 2: Sisunatovir Clinical Trial Schema - This flowchart illustrates the overall design of the Phase 2/3 clinical trial evaluating Sisunatovir in high-risk adults with RSV infection, including randomization scheme, key assessment domains, and endpoint analyses.
The safety evaluation framework for Sisunatovir followed standard approaches for investigational antiviral agents, with comprehensive monitoring throughout the treatment and follow-up periods. Safety assessments included systematic collection of adverse events (AEs) with severity grading and relationship to study drug, serious AEs (SAEs), laboratory parameters (hematology, chemistry), electrocardiogram findings, and vital sign measurements [3]. The relatively short treatment duration (5 days) likely minimized potential for cumulative toxicity while still allowing adequate assessment of acute tolerability.
The trial design specifically included ECG exclusion criteria prohibiting participants with clinically significant abnormalities at baseline, suggesting particular attention to potential cardiovascular effects [3]. This precaution appears warranted given safety signals observed with other recently approved RSV vaccines, including slightly higher incidence of atrial fibrillation and rare cases of Guillain-Barré syndrome noted during post-marketing surveillance [1]. While the small sample size limited comprehensive safety characterization, the study presumably provided initial tolerability data to inform future development decisions.
The clinical development program for Sisunatovir represents an important contribution to the evolving RSV therapeutic landscape, particularly given the substantial unmet need for effective treatments in high-risk populations. The trial design elements – including focus on high-risk ambulatory patients, early intervention following symptom onset, and comprehensive virologic and clinical endpoints – reflect thoughtful approach to addressing key clinical questions regarding potential utility of fusion inhibitors in RSV management. However, the premature termination of the trial (NCT06079320) leaves important questions unanswered regarding the definitive efficacy and safety profile of Sisunatovir in the intended patient population [3].
Future directions in RSV therapeutic development will likely need to address several critical considerations including optimal timing of intervention, potential combination approaches to mitigate resistance risk, and positioning relative to recently approved preventive modalities. The contrasting resistance profiles between fusion inhibitors like Sisunatovir and nucleoprotein inhibitors like EDP-938 [4] suggest potential complementary roles for these mechanistic classes, particularly in severely immunocompromised patients where prolonged viral shedding and resistance emergence represent significant concerns. Furthermore, the evolving RSV landscape with multiple approved vaccines and monoclonal antibodies will necessitate evaluation of Sisunatovir's potential role in breakthrough infections despite prior prophylaxis.
Sisunatovir (also known as RV521) is a potent, orally active small-molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein. It inhibits viral entry by preventing the conformational change of the F protein from its pre-fusion to post-fusion state, thereby blocking fusion of the viral envelope with the host cell membrane [1] [2]. It demonstrates high potency against both major RSV subtypes, RSV-A and RSV-B [3].
The following tables consolidate key quantitative data for experiment planning.
Table 1: Antiviral Potency and Cytotoxicity of Sisunatovir
| Assay Type | Cell Line / Organism | Value (IC₅₀ / CC₅₀ / EC₅₀) | Description |
|---|---|---|---|
| Antiviral Activity | RSV A | 1.4 nM | Half-maximal inhibitory concentration [3]. |
| Antiviral Activity | RSV B | 1.0 nM | Half-maximal inhibitory concentration [3]. |
| Cytotoxicity | HepG2 (human) | 5588 nM (CC₅₀) | Cytotoxicity concentration; 50% [3]. |
| Cytotoxicity | Vero (monkey) | >4000 nM (CC₅₀) | Cytotoxicity concentration; 50% [3]. |
| Cytotoxicity | BJ (human fibroblast) | 16 μM (IC₅₀) | Cell cytotoxicity assay [4]. |
| Cytotoxicity | MRC-5 (human lung) | 13 μM (IC₅₀) | Cell cytotoxicity assay [4]. |
Table 2: Physicochemical and Formulation Data
| Parameter | Value / Condition | Note |
|---|---|---|
| Molecular Formula | C₂₃H₂₂F₄N₄O [3] [1] | |
| Molecular Weight | 446.44 g/mol [3] | |
| CAS Number | 1903763-82-5 [3] [1] | |
| Purity | ≥ 99.40% [3] | As provided by supplier. |
| Solubility (DMSO) | 25 mg/mL (56.00 mM) [3] | Requires ultrasonic warming to 60°C. Hygroscopic DMSO impacts solubility. |
This protocol outlines the reconstitution of sisunatovir powder for in vitro studies.
This method assesses the efficacy of sisunatovir in inhibiting RSV infection in a physiologically relevant model [3].
The workflow for the overall experimental process is as follows:
Summary of Key Solubility Data The table below consolidates the key physical and solubility characteristics of this compound from supplier data sheets [1] [2] [3].
| Property | Specification / Value |
|---|---|
| Molecular Weight | 482.90 g/mol [1] [2] [3] |
| CAS No. | 1903763-83-6 [1] [2] [3] |
| Solubility in DMSO | 24 mg/mL (49.69 mM) [1] [2] to 100 mg/mL (207.08 mM) [3]. |
| Solubility in Water | Insoluble [1] [2] [3] |
| Solubility in Ethanol | Insoluble [1] [2] [3] |
> Note: The variation in DMSO solubility (24 mg/mL vs. 100 mg/mL) is noted in the search results and is likely due to different testing methods or batch-to-batch variations [2]. It is recommended to use the lower, more conservative value for initial planning and to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility [1] [3].
This protocol is for creating a concentrated master liquid for later dilution in cell-based assays.
This method is for preparing a solution suitable for animal administration, starting from a DMSO stock solution. The following table outlines two common formulations [3]:
| Formulation | Composition | Final Drug Concentration |
|---|---|---|
| Formulation A | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3] | ≥ 2.5 mg/mL (5.18 mM) [3] |
| Formulation B | 10% DMSO + 90% Corn Oil [3] | ≥ 2.5 mg/mL (5.18 mM) [3] |
Workflow for Preparing Formulation A:
The diagram below illustrates the sequential steps to prepare a clear dosing solution for animal studies.
Critical Notes:
Q1: The compound won't fully dissolve in DMSO. What should I do? A1: First, ensure you are using fresh, moisture-free DMSO, as absorbed water greatly reduces solubility [1] [3]. You can try gentle warming (e.g., in a 37°C water bath), vortexing, or brief sonication to aid dissolution [1] [3]. If the problem persists, the actual solubility of your specific batch may be lower than stated; consider making a more dilute stock solution.
Q2: Can I use water or ethanol to dissolve this compound? A2: No. The supplier data sheets explicitly state that this compound is insoluble in both water and ethanol [1] [2] [3]. DMSO is the standard solvent for preparing stock solutions for this compound.
Q3: How should I store the stock solution, and what is its shelf life? A3: Aliquot the DMSO stock solution and store it in a sealed container away from moisture. Recommended storage conditions are -80°C for up to 6 months or -20°C for 1 month [3]. Avoid repeated freeze-thaw cycles.
Q4: What is the biological activity of this compound? A4: this compound is a potent, orally active inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein. It effectively reduces viral load and has shown a good safety profile in treating established RSV infections in research models [1] [2] [3].
| Aspect | In Vitro Data | In Vivo Data (Mouse Model) | Key Findings & Correlation Insights |
|---|---|---|---|
| Antiviral Potency [1] [2] | IC~50~: ~1.2 nM (mean against RSV A & B panels) [2] | Dose-dependent reduction of viral lung titers (1, 10, 50 mg/kg, p.o.) [1] | High in vitro potency translates to in vivo efficacy; low nM IC~50~ allows for effective oral dosing [1] [2]. |
| Cytotoxicity [1] | CC~50~: >4000 nM (Vero cells); 5588 nM (HepG2 cells) [1] | Not directly measured | High selectivity index (CC~50~/IC~50~ > 4000) suggests a low risk of cellular toxicity, supporting in vivo safety [1]. |
| Barrier to Resistance | Rapid selection of fusion protein mutations (e.g., K394R) in vitro under low selective pressure [3] [4]. | Not extensively reported in animal models for Sisunatovir specifically. | The K394R mutant is highly fusogenic and more pathogenic in mice; this variant shows cross-resistance to multiple fusion inhibitors, posing a significant challenge for clinical efficacy [3]. |
Here are answers to specific questions researchers might encounter.
A: This is a classic sign of antiviral resistance development. RSV has a high propensity to develop resistance to fusion inhibitors like Sisunatovir.
A: Discrepancies can arise from differences in viral kinetics, host immunity, and drug exposure.
A: The barrier to resistance for fusion inhibitors like Sisunatovir appears to be lower than for inhibitors targeting other viral components, such as the nucleoprotein (N).
The following diagram illustrates the mechanism of Sisunatovir and the primary resistance pathway.
Here are detailed methodologies for critical experiments cited in the research.
Purpose: To determine the half-maximal inhibitory concentration (IC~50~) against RSV and the half-cytotoxic concentration (CC~50~) in host cells.
Procedure:
Purpose: To evaluate the oral efficacy of Sisunatovir in reducing lung viral loads in vivo.
Procedure:
Q: What is the primary mechanism for cross-resistance between sisunatovir and other RSV fusion inhibitors?
Q: What are the virological characteristics of the K394R variant?
| Property | Description / Observation |
|---|---|
| Fusogenicity | Enhanced, forming larger syncytia and plaques in cell culture [1]. |
| In Vitro Growth | Comparable to wild-type in A549, BEAS-2B, and 16HBE cells; slightly slower in HEp-2 cells [1]. |
| In Vivo Pathogenicity | More pathogenic than the wild-type virus in mouse models [1]. |
| Resistance Profile | Confers cross-resistance to multiple fusion inhibitor candidates [1]. |
Q: Are there inhibitors active against K394R variant strains?
Q: How does the resistance barrier of fusion inhibitors compare to other classes of RSV antivirals?
Here are detailed methodologies for key experiments cited in the research on RSV fusion inhibitor resistance.
Protocol 1: Assessing Viral Fusogenicity and Syncytia Formation
Protocol 2: Luciferase-Based Cell-Cell Fusion Assay
Protocol 3: Evaluating Resistance In Vivo
The table below summarizes key information on various RSV inhibitors to aid in your experimental planning and analysis.
| Inhibitor Name | Target | Stage (as of 2025) | Key Resistance Notes |
|---|---|---|---|
| Sisunatovir (RV521) | Fusion (F) Protein | Discontinued [2] | Cross-resistance via K394R mutation [1] [2]. |
| Presatovir (GS-5806) | Fusion (F) Protein | Clinical trials [2] | Cross-resistance via K394R mutation [1]. |
| JNJ-53718678 | Fusion (F) Protein | Discontinued [2] | Cross-resistance via K394R mutation [1]. |
| Ziresovir (AK0529) | Fusion (F) Protein | Phase III completed [2] | Resistance reported in 11-18% of cases during treatment [3]. |
| CL-A3-7 | F protein & IGF1R interaction | Preclinical [1] [2] | Effective against wild-type and K394R variant [1] [2]. |
| EDP-938 | Nucleoprotein (N) | Phase II trials [2] [4] | High barrier to resistance; emerged variants had low fitness [4]. |
The following diagram outlines a logical workflow for investigating fusion inhibitor resistance, from initial observation to mechanistic exploration.
The table below summarizes the key storage conditions for sisunatovir hydrochloride as provided by a commercial supplier [1].
| Form | Recommended Storage Temperature | Recommended Storage Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Solution (in DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Additional Handling Notes:
Since definitive stability data is lacking, you may need to empirically determine the stability of your specific solution. The following workflow outlines a general approach based on common practice, which involves preparing the solution and then testing its chemical integrity over time.
To implement this workflow, here are detailed methodologies for the key analytical techniques:
High-Performance Liquid Chromatography (HPLC) Analysis: This is the primary method for assessing purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Q1: What are the specific stability-indicating methods for this compound? While a validated, peer-reviewed stability-indicating method is not available in the search results, the general approach is to use HPLC. One supplier's Certificate of Analysis lists both HPLC (99.07% purity) and NMR as methods used for quality control and structure confirmation, which can be adapted for stability testing [4].
Q2: What are the likely degradation products of this compound? The specific degradation products of sisunatovir are not listed in the available search results. A thorough stability study under various stress conditions (e.g., acid, base, oxidation, heat, and light) is required to identify them, following the workflow above and ICH guidelines [3].
Q3: The supplier data is limited. Where can I find more authoritative information? For a definitive stability profile, you should:
The table below summarizes the key details found in the search results:
| Aspect | Available Information | Source / Context |
|---|---|---|
| General Drug Profile | A small-molecule RSV fusion inhibitor that has shown therapeutic efficacy in RSV-challenged individuals. | [1] |
| Molecular Target | The RSV Fusion (F) protein. It blocks the conformational change from the pre-fusion to the post-fusion state. | [2] [1] |
| Status | Has undergone clinical trials (Phase II) but is not an approved drug. | [1] |
| Cytotoxicity (CC50) Data | Not found for HepG2 or Vero cells in the searched literature. | |
| Commercial Source | Can be purchased from commercial suppliers like MedChemExpress for in vitro research. | [3] |
Since specific data is unavailable, here is a standard methodology researchers can follow to determine the CC50 value of a compound like Sisunatovir in their own lab. The workflow below outlines this general process.
The corresponding experimental steps are:
Q1: Why can't I find the CC50 values for Sisunatovir in the literature? Sisunatovir is a clinical-stage compound, and comprehensive preclinical datasets, including cytotoxicity on specific cell lines, are often not fully disclosed in public scientific journals. This data is typically generated and held by the developing company.
Q2: Where can I find the most direct data on Sisunatovir's cytotoxicity? The most reliable sources would be:
Q3: The RSV fusion inhibitor I am studying shows high cytotoxicity. What are the next steps? If your compound shows a low Selective Index (SI = CC50/EC50), consider:
Sisunatovir was an orally bioavailable inhibitor that targeted the RSV fusion (F) protein [1] [2]. It was designed to block the conformational change of the F protein from its pre-fusion to post-fusion state, thereby preventing the virus from entering host cells [1] [2].
The compound demonstrated potent activity in early studies, with a mean IC₅₀ of 1.2 nM against a panel of RSV A and B laboratory strains and clinical isolates [2]. It also showed efficacy in reducing viral load in a human challenge model [2].
Despite promising early results, the development of Sisunatovir has been terminated [1]. Clinical trials, including one for infants hospitalized with RSV, were terminated early [3].
While specific resistance data for Sisunatovir from clinical trials is not publicly detailed in the search results, scientific literature highlights that resistance is a significant hurdle for RSV F protein inhibitors.
The following table summarizes key RSV inhibitors and their known resistance challenges:
| Inhibitor Name | Target | Development Status | Reported Resistance Challenge |
|---|---|---|---|
| Sisunatovir (RV521) | Fusion (F) Protein | Development terminated [1] | Information not publicly available |
| Presatovir (GS-5806) | Fusion (F) Protein | Discontinued after Phase II [1] | Rapid selection of resistance-associated mutations in patients (low barrier to resistance) [4] |
| Ziresovir (AK0529) | Fusion (F) Protein | Completed Phase III [1] | Information not publicly available |
| CL-A3-7 | Fusion (F) Protein / IGF1R interaction | Research stage [1] | Designed to overcome K394R cross-resistance [1] |
For researchers investigating viral resistance in the lab, here is a generalized experimental workflow you can adapt, based on common practices for characterizing antiviral resistance.
The core methodologies for these steps typically include:
This compound (also known as RV521) is an investigational drug for Respiratory Syncytial Virus (RSV) infections. The table below summarizes its key technical and development details.
| Property | Description |
|---|---|
| Mechanism of Action | Orally available inhibitor of the RSV fusion (F) protein [1] [2]. |
| Biological Activity | Potent inhibitor of RSV; mean IC₅₀ of 1.2 nM against RSV A and B strains; reduces viral load and symptoms in human challenge studies [3] [2]. |
| Development Status | Phase III clinical trials for RSV infections [1]. |
| Molecular Formula | C₂₃H₂₂F₄N₄O.ClH [3]. |
| Molecular Weight | 482.90 g/mol [3]. |
| Solubility (in vitro) | Soluble in DMSO (24 mg/mL or 49.69 mM); insoluble in water and ethanol [3]. |
| Handling Note | Can typically be shipped at room temperature [3]. |
For researchers planning experiments, here is a guide to common scenarios and how to address the lack of public quality control data.
| Scenario | Recommended Action | Rationale |
|---|---|---|
| Planning New Experiments | Contact the manufacturer (e.g., Selleckchem) or commercial supplier directly for Certificate of Analysis (CoA) and quality documentation [3]. | Suppliers perform in-house solubility and quality checks; they are the primary source for batch-specific data [3]. |
| Troubleshooting Inconsistent Results | Verify solubility and stock solution preparation. Use DMSO for stock solutions [3]. | Using water or ethanol, in which the compound is insoluble, will lead to inaccurate concentrations and failed experiments [3]. |
| Seeking Detailed Protocols | Consult the primary research literature for established in vitro and in vivo methodologies [2]. | The foundational research paper describes the discovery and biological evaluation protocols [2]. |
For researchers who need to establish quality control measures independently, the following workflow outlines key steps for in vitro assessment of a new batch. This is a general guide for inhibitor validation, as specific protocols for Sisunatovir are not publicly detailed.
The following table summarizes the key characteristics and available data for both investigational drugs.
| Feature | Sisunatovir (RV521) | Presatovir (GS-5806) |
|---|---|---|
| Target / Mechanism | RSV Fusion (F) Protein inhibitor; binds to pre-fusion F protein, preventing conformational changes required for viral entry [1] [2]. | RSV Fusion (F) Protein inhibitor; locks RSV-F in pre-fusion conformation, preventing fusion with host cell membrane [1] [3]. |
| In Vitro Potency (EC₅₀) | Not fully quantified in available data; described as a potent inhibitor [2]. | Mean EC₅₀ = 0.43 nM against a panel of 75 RSV A and B clinical isolates [3]. |
| Clinical Trial Outcomes (in Target Populations) | Development discontinued; did not achieve expected results in clinical stage [2]. | No significant improvement in primary endpoints (viral load reduction, symptom progression) in Phase 2 trials for HCT recipients [4] and lung transplant recipients [5]. |
| Resistance Profile | Cross-resistance is a concern. Mutations in the F protein (e.g., K394R) confer resistance to multiple fusion inhibitors [6] [2]. | Resistance mutations map to fusion peptide (L138F, F140L) or heptad repeat B (F488L/S) regions of RSV-F. The K394R variant is highly fusogenic and cross-resistant [6] [1]. |
| Key Findings | -- | Showed significant efficacy in a human challenge model (mean 4.2 log₁₀ reduction in peak viral load) [3], but this did not translate to efficacy in immunocompromised patients [4] [5]. |
| Overall Status | Development halted [2]. | Development appears stalled; no trials reported past Phase 2, which failed to meet endpoints in target populations [4] [5]. |
For researchers interested in the foundational experiments, here is a detailed look at the key methodologies cited in the data above.
The diagram below illustrates how these fusion inhibitors work and how a common resistance mutation overcomes them.
RSV fusion inhibition and resistance mechanism
The data indicates that while the RSV fusion inhibitor mechanism is potent in vitro and healthy volunteers, it faces significant challenges. The high propensity for cross-resistance and lack of efficacy in immunocompromised patients have limited the clinical advancement of both Sisunatovir and Presatovir [6] [4] [5].
This has spurred research into alternative strategies, including:
| Feature | Sisunatovir (RV521) | Rilematovir (JNJ-53718678) |
|---|---|---|
| Mechanism of Action | Fusion (F) protein inhibitor [1] [2] | Fusion (F) protein inhibitor [3] [4] |
| Barrier to Resistance | Low (In vitro and clinical data) [5] [4] | Information missing |
| Resistance Emergence | Rapidly in human challenge trials and natural infection [5] | Information missing |
| Impact of Resistant Mutants | >1000-fold decrease in drug potency; minimal fitness cost [5] | Information missing |
| Cross-Resistance | Observed between different fusion inhibitors [5] | Information missing |
| Development Status | Clinical development (Phase 2) [2] | Discontinued (Phase 3) [3] [6] |
The most critical finding is that rilematovir's clinical development was discontinued for strategic, non-safety-related reasons [3]. A Phase 2 trial (CROCuS) in children concluded that it had only a "small but favorable antiviral effect of indeterminate clinical relevance" [3]. Furthermore, a separate Phase 2a trial in adults also failed to demonstrate a consistent, dose-dependent antiviral effect [7]. This lack of robust clinical efficacy likely contributed to its discontinuation.
The low barrier to resistance for sisunatovir and other fusion inhibitors like it is a well-documented challenge.
For a visual summary of how resistance is assessed for drugs like sisunatovir, see the workflow below.
The search results highlight a strategic shift in RSV antiviral development away from fusion inhibitors like sisunatovir and rilematovir due to resistance concerns. The current focus is on agents with a higher genetic barrier to resistance, particularly nucleoprotein (N) inhibitors [5] [4].
The table below summarizes the key characteristics of Ziresovir and Sisunatovir based on available data.
| Feature | Ziresovir (AK0529, RO-0529) | Sisunatovir (RV521) |
|---|---|---|
| Molecular Target | RSV Fusion (F) Protein [1] [2] [3] | RSV Fusion (F) Protein [1] [2] [4] |
| Binding Site / Mechanism | Binds to the heptad repeat C (HRC) region of the F protein, preventing its conformational change and the formation of the post-fusion six-helix bundle [1] [3] [5]. | Binds to a central pocket created by the trimeric structure of the prefusion F protein, stabilizing it and preventing the conformational rearrangement required for fusion [1] [2]. |
| Resistance Mutations | Mutations in the F protein at positions D486N, D489V, and D489Y [3] [6]. | Information specifically listed for Sisunatovir was not present in the search results. The K394R mutation confers cross-resistance to multiple F protein inhibitors [2] [7]. |
| Clinical Status | New Drug Application (NDA) submitted in China; completed a global Phase III trial in infants [1] [2]. | Clinical development appears to be discontinued (as of the covered literature) [2]. |
| Reported Efficacy | In a Phase 2 trial with hospitalized infants, a 2 mg/kg dose reduced viral load and improved respiratory scores [8]. Preclinical EC₅₀ in the nanomolar range [3]. | In a Phase 2a human challenge trial in adults, it significantly reduced viral load and disease severity [1] [2]. |
| Key Developer | Ark Biosciences [1] [2] [5] | ReViral (a Pfizer company) [1] [2] [4] |
For research and development professionals, the specific experimental methodologies and findings are crucial.
Ziresovir (AK0529)
Sisunatovir (RV521)
A critical finding in RSV drug development is the emergence of cross-resistance. A single point mutation (K394R) in the RSV F protein can confer resistance to multiple fusion inhibitors, including Sisunatovir and Ziresovir [2] [7]. This variant exhibits enhanced fusogenicity and may be more pathogenic in vivo [7].
Research into overcoming this has revealed a new mechanism of action. The small-molecule inhibitor CL-A3-7 does not target the virus directly but blocks the interaction between the RSV F protein and a host cell receptor, the Insulin-like Growth Factor 1 Receptor (IGF1R). This strategy effectively inhibits infection by both wild-type and K394R mutant viruses [2] [7]. The following diagram illustrates and contrasts these mechanisms.
| Aspect | Details |
|---|---|
| Developer | Pfizer [1] [2] |
| Drug Name | Sisunatovir (also known as RV-521) [3] |
| Modality | Oral small molecule [3] [1] [2] |
| Indication | Respiratory Syncytial Virus (RSV) Infections [1] [2] |
| Mechanism of Action | Inhibits the RSV fusion (F) protein, preventing viral entry into host cells [3] [4] [2] |
| Current Phase | Phase III (for RSV in specific populations) [1] [2] |
| Reported Outcomes | Not yet available (Trials are ongoing) |
Although Phase III results are not yet available, scientific literature provides insight into Sisunatovir's mechanism and the clinical challenge it aims to address.
The diagram below illustrates the mechanism of action for RSV fusion inhibitors like Sisunatovir and the pathway for resistance development.
| Feature | Sisunatovir | CL-A3-7 |
|---|---|---|
| Drug Class | RSV fusion (F) protein inhibitor [1] [2] [3] | RSV entry inhibitor [1] |
| Mechanism of Action | Binds to and inhibits the viral F protein, preventing fusion with the host cell membrane [2] [3] | Blocks the interaction between the viral F protein and the cellular receptor IGF1R [1] |
| Known Resistance Mutations | K394R mutation in the RSV F protein confers cross-resistance to Sisunatovir and other F protein inhibitors [1] | Retains activity against the K394R variant; its unique mechanism avoids this common resistance pathway [1] |
| Reported Experimental Efficacy (EC₅₀) | 1.4 nM (RSV-A), 1.0 nM (RSV-B) in vitro [4] | Substantially reduced infection by both Wild-Type and K394R RSV in vitro and in vivo [1] |
The table above highlights a critical distinction: Sisunatovir, like many fusion inhibitors, is susceptible to the K394R resistance mutation, whereas CL-A3-7 is not. Below is a deeper look at the experimental evidence and methodologies behind these findings.
The diagram below illustrates the different stages of RSV entry that are inhibited by Sisunatovir, CL-A3-7, and the point where the K394R mutation confers resistance.
| Feature | Sisunatovir (RV521) | Ribavirin |
|---|---|---|
| Drug Type | Specific, direct-acting antiviral (Fusion inhibitor) [1] | Broad-spectrum nucleoside analog [2] |
| Molecular Target | RSV F protein (prevents conformational change needed for viral-host membrane fusion) [1] | Host inosine monophosphate dehydrogenase (IMPDH); viral RNA-dependent RNA polymerase; induces viral RNA mutagenesis [2] |
| Specificity | High specificity for RSV [1] | Low specificity; affects multiple viral and host pathways [2] |
Sisunatovir acts early in the viral lifecycle by specifically binding to the RSV fusion (F) protein. It stabilizes the protein in its pre-fusion state, preventing the conformational change necessary for the virus to fuse with the host cell membrane, thereby blocking viral entry [1]. In contrast, ribavirin employs a multi-pronged, non-specific mechanism within the host cell. Its key actions include inhibiting inosine monophosphate dehydrogenase (reducing guanosine triphosphate pools needed for RNA synthesis), interfering with viral RNA polymerase, and incorporating into viral RNA to cause lethal mutagenesis [2].
The workflow below illustrates the distinct stages of the RSV replication cycle targeted by each drug.
| Aspect | Sisunatovir (RV521) | Ribavirin |
|---|---|---|
| Development Status | Development discontinued (Phase II) [1] [3] | Approved (but use limited) [4] [2] |
| Reported Safety Findings | No drug-related serious adverse events (SAEs) reported in clinical trials; well-tolerated [1]. In a challenge study, healthy adults aged 18-45 reported no severe side effects [3]. | Dose-dependent hemolytic anemia; risk of teratogenicity; potential genotoxicity; other side effects include bronchospasm (if inhaled) [4] [2]. |
| Reported Efficacy Findings | In a Phase II challenge study, significantly reduced viral load and clinical symptom scores in infected healthy adults [1]. | Efficacy is considered "uncertain" and it is no longer recommended for clinical use in many settings due to its questionable risk-benefit ratio [4]. |
| Therapeutic Index | Appears favorable based on available clinical data [1] | Narrow, due to significant toxicity concerns [4] [2] |
The data in the table above is derived from specific experimental models and patient populations.
Sisunatovir Clinical Trial (NCT03258502): The primary safety and efficacy data for Sisunatovir comes from a Phase IIa, randomized, double-blind, placebo-controlled challenge study in healthy adults [3].
Ribavirin Use Cases: Ribavirin's profile is based on its long-standing but declining use in clinical practice.
For researchers and drug developers, the comparison between Sisunatovir and Ribavirin highlights a pivotal shift in antiviral strategy.
Although Sisunatovir's development was discontinued, its clinical progress validated the F protein as a viable target for small-molecule inhibitors. This paved the way for other investigational drugs in the pipeline, such as Ziresovir, which recently completed Phase III trials and may become the first approved innovative drug for RSV treatment [1].
The table below summarizes key information about Sisunatovir from the available clinical trial data:
| Aspect | Details |
|---|---|
| Drug Name | Sisunatovir (also known as RV521) [1] [2] |
| Developers | Originally developed by ReViral Ltd.; Pfizer later acquired the program [3] |
| Mechanism of Action | Small molecule inhibitor targeting the RSV Fusion (F) protein to block viral entry into host cells [1] |
| Latest Identified Status | Development discontinued ("now been discontinued") [1] |
| Relevant Clinical Trials | A Phase 2a challenge study in healthy adults (aged 18-45) [2] [3]. A Phase 2 trial in adults with RSV infection (including those ≥65 or with comorbidities) was listed as "Not yet recruiting" in April 2024 [4]. |
The core issue is that the completed Phase 2a trial was a virus challenge study in healthy adults aged 18 to 45 [2] [3]. This study design intentionally uses a homogenous, healthy population to get an initial read on safety and antiviral activity under controlled conditions, but it does not generate data on the high-risk groups you're interested in.
The search results confirm that immunocompromised individuals and the elderly are high-risk groups for severe RSV [5] [6]. However, no head-to-head efficacy data for Sisunatovir in these populations exists in the public domain, likely because the drug did not progress to that stage of clinical testing [1].
For your research, the following pathways may be more fruitful:
Although specific protocols for Sisunatovir are not detailed, the search results describe the general mechanism and a common experimental approach for this class of drugs. The diagram below outlines a typical workflow for evaluating RSV fusion inhibitors like Sisunatovir.
Key Methodologies for In Vitro Assays [1]:
Sisunatovir works by blocking the RSV fusion protein, a key viral surface protein that mediates the fusion of the virus with the host cell membrane to initiate infection [1]. By inhibiting this protein, Sisunatovir prevents the virus from entering human cells, thereby stopping viral replication [2].
The following diagram illustrates this mechanism and the context of its clinical evaluation.
The primary clinical evidence comes from a Phase II trial (NCT04225897) in infants hospitalized with RSV and lower respiratory tract infections [2]. The trial was designed to evaluate the safety, tolerability, pharmacokinetics, and antiviral efficacy of Sisunatovir.
The RSV treatment landscape is dynamic, with over 55 therapies in development globally [3]. The table below positions Sisunatovir among other selected investigational agents, highlighting its oral administration as a key differentiator.
| Therapy / Candidate | Developer(s) | Modality / Type | Key Differentiator / Mechanism | Latest Phase |
|---|---|---|---|---|
| Sisunatovir | Pfizer | Small Molecule | Oral RSV fusion inhibitor [1] | Phase III (with noted Phase II termination) [1] [2] |
| Nirsevimab | MedImmune / AstraZeneca | Monoclonal Antibody | Long-acting antibody for infant prophylaxis [4] [3] | Approved [4] |
| Clesrovimab (MK-1654) | Merck & Co. | Monoclonal Antibody | Newly approved (June 2025) long-acting antibody for infant prophylaxis [3] | Approved [3] |
| RSVpreF (Abrysvo) | Pfizer | Vaccine | Bivalent vaccine for older adults and maternal immunization [4] [3] | Approved [4] |
| EDP-938 | Enanta Pharmaceuticals | Small Molecule | Oral antiviral targeting the RSV N protein [3] | Phase II [3] |
| S-337395 | Shionogi | Small Molecule | Oral antiviral; Phase II trial showed significant viral load reduction [3] | Phase II [3] |
For a research and development audience, the critical points to note are: